molecular formula C18H17N3O3 B14979514 2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide

2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide

Cat. No.: B14979514
M. Wt: 323.3 g/mol
InChI Key: VYBFKCIKCZVGDA-UHFFFAOYSA-N
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Description

2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 5-methyl-1,2,4-oxadiazole with phenoxyacetic acid derivatives under specific conditions. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the compound without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the phenoxy and acetamide moieties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H17N3O3/c1-12-7-9-14(10-8-12)20-17(22)11-23-16-6-4-3-5-15(16)18-19-13(2)24-21-18/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

VYBFKCIKCZVGDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C

Origin of Product

United States

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